
2-(4,4-Diethoxybutyl)isoindolin-1,3-dion
Übersicht
Beschreibung
“2-(4,4-Diethoxybutyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C16H21NO4 . It has an average mass of 291.342 Da and a monoisotopic mass of 291.147064 Da .
Synthesis Analysis
There are several methods for synthesizing isoindoline-1,3-dione derivatives. One method involves the use of simple heating and relatively quick solventless reactions . The compounds are then purified using a methodology that adheres to green chemistry principles .Molecular Structure Analysis
The molecular structure of “2-(4,4-Diethoxybutyl)isoindoline-1,3-dione” consists of 16 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . More detailed structural information may be obtained from a 3D SD file or a 2D Mol file .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
N-Isoindolin-1,3-dion-Derivate sind in der pharmazeutischen Synthese wertvoll, da sie strukturelle Ähnlichkeiten zu bioaktiven Verbindungen aufweisen. Sie dienen als Schlüsselintermediate bei der Herstellung verschiedener Therapeutika. So können Modifikationen des N-Isoindolin-1,3-dion-Gerüsts zu Verbindungen führen, die ein Potenzial für Antiepileptika besitzen, da einige Derivate in experimentellen Modellen vielversprechende Ergebnisse gezeigt haben .
Antikrebsmittel
Der strukturelle Rahmen von Isoindolin-1,3-dion-Derivaten macht sie zu geeigneten Kandidaten für die Entwicklung von Antikrebsmitteln. Studien haben diese Derivate synthetisiert und charakterisiert und ihre zytotoxischen Wirkungen auf Blutkrebszelllinien wie K562 und Raji untersucht. Bestimmte Derivate haben signifikante hemmende Wirkungen auf die Lebensfähigkeit dieser Krebszellen gezeigt, was auf ihr Potenzial als Antikrebsmittel hindeutet .
Photochrome Materialien
Schließlich wurde die einzigartige Reaktivität von N-Isoindolin-1,3-dion-Derivaten bei der Entwicklung photochromer Materialien genutzt. Diese Materialien ändern ihre Farbe bei Lichteinwirkung, was Anwendungen in intelligenten Fenstern, Sonnenbrillen und optischen Datenspeichern bietet.
Jede dieser Anwendungen zeigt die Vielseitigkeit und Bedeutung von 2-(4,4-Diethoxybutyl)isoindolin-1,3-dion in der wissenschaftlichen Forschung und industriellen Anwendungen. Die laufende Forschung und Entwicklung in diesen Bereichen erweitert die potenziellen Einsatzmöglichkeiten dieser Verbindung .
Wirkmechanismus
Target of Action
The primary target of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, reinforcement, and the regulation of prolactin secretion .
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely to influence the dopaminergic signaling pathways . These pathways play a crucial role in various neurological processes, including motor control and reward mechanisms .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable pharmacokinetic parameters . The compound was also evaluated in a Parkinsonism mouse model, suggesting its potential for in vivo applications .
Result of Action
Given its interaction with the dopamine receptor d2, it may influence dopaminergic signaling and potentially have effects on motor control and reward mechanisms .
Biochemische Analyse
Biochemical Properties
Isoindoline-1,3-dione derivatives have been reported to have several biological and pharmacological activities . They have been found to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione have not been detailed in the literature.
Cellular Effects
Isoindoline-1,3-dione derivatives have been found to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isoindoline-1,3-dione derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Isoindoline-1,3-dione derivatives have been found to exhibit anticonvulsant activity at certain dosages in animal models .
Eigenschaften
IUPAC Name |
2-(4,4-diethoxybutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-3-20-14(21-4-2)10-7-11-17-15(18)12-8-5-6-9-13(12)16(17)19/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOCOWABJRWQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCN1C(=O)C2=CC=CC=C2C1=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510290 | |
| Record name | 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32464-55-4 | |
| Record name | 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

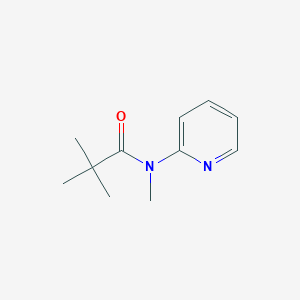
![2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1601645.png)
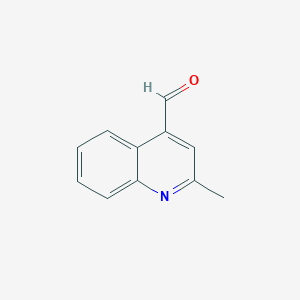
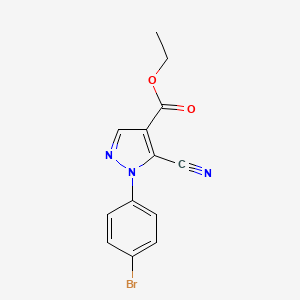
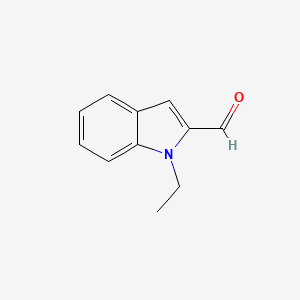
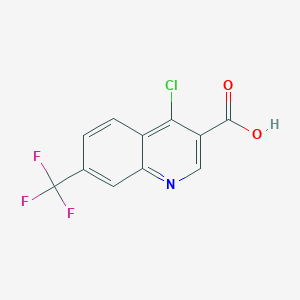

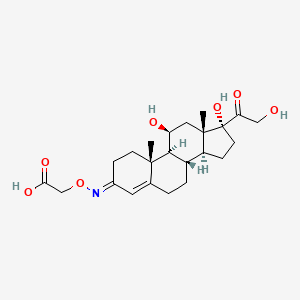
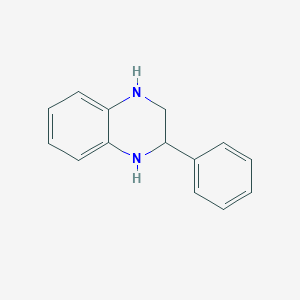
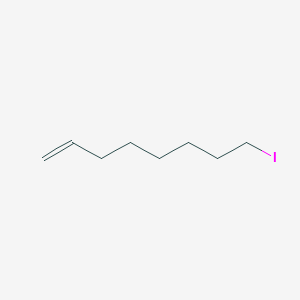

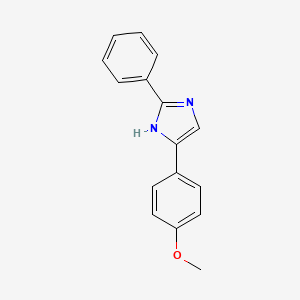
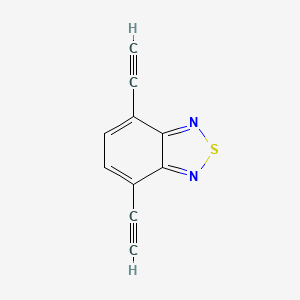
![6-Methoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1601665.png)
